molecular formula C31H52O4 B109352 Docosyl caffeate CAS No. 28593-92-2

Docosyl caffeate

Cat. No.: B109352
CAS No.: 28593-92-2
M. Wt: 488.7 g/mol
InChI Key: GUWHMEMJBCLEBP-WJTDDFOZSA-N
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Description

Docosyl caffeate is a chemical compound formed by the esterification of caffeic acid and docosanol. It is a white to pale yellow solid with a distinctive coffee-like aroma. The compound is known for its anti-inflammatory, antibacterial, and antioxidant properties, making it valuable in pharmaceutical applications .

Mechanism of Action

Target of Action

Docosyl caffeate is a caffeic acid ester that has been found to exhibit significant anti-inflammatory activity and moderate antioxidant activity . The primary targets of this compound are likely to be the enzymes and biochemical pathways involved in inflammation and oxidation processes.

Mode of Action

It is known that this compound exhibits potent elastase inhibitory activity . Elastase is an enzyme that breaks down elastin, a protein that gives tissues their elasticity. By inhibiting elastase, this compound may help to reduce inflammation and protect tissues from damage.

Biochemical Analysis

Biochemical Properties

Docosyl caffeate has been found to show moderate antioxidant activity in DPPH and ABTS scavenging assays . It also exhibits significant anti-inflammatory activity

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not yet fully known. Its antioxidant and anti-inflammatory properties suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exhibit potent elastase inhibitory activity, with an IC50 value of 1.4 micrograms per milliliter . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosyl caffeate is typically synthesized through the esterification reaction between caffeic acid and docosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Docosyl caffeate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Docosyl caffeate stands out due to its balanced hydrophobic and hydrophilic properties, making it more versatile in various applications. Its moderate chain length allows for better solubility and bioavailability compared to longer-chain esters .

Properties

IUPAC Name

docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-35-31(34)25-23-28-22-24-29(32)30(33)27-28/h22-25,27,32-33H,2-21,26H2,1H3/b25-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWHMEMJBCLEBP-WJTDDFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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